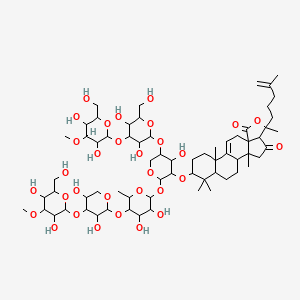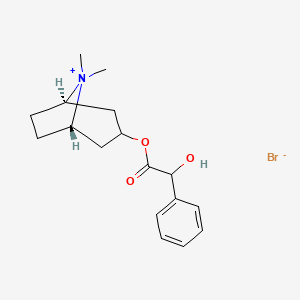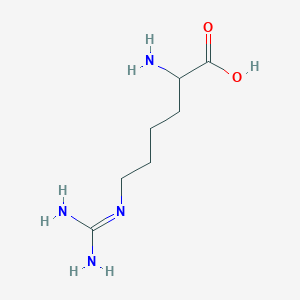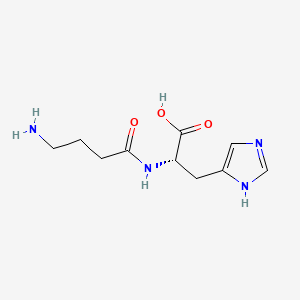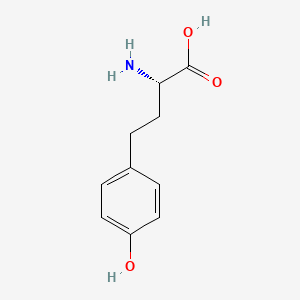
L-Homotyrosine
Vue d'ensemble
Description
L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .
Synthesis Analysis
The synthesis of L-Homotyrosine is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for L-Homotyrosine biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .
Molecular Structure Analysis
The molecular formula of L-Homotyrosine is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .
Chemical Reactions Analysis
The biosynthesis of L-Homotyrosine involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .
Physical And Chemical Properties Analysis
L-Homotyrosine has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
-
Antifungal Agents
- Application : L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent .
- Method : The synthesis involves a series of enzymatic reactions, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, oxidation, and transamination .
- Results : Echinocandins, including those derived from L-Homotyrosine, have been effective in treating human invasive candidiasis .
-
Inhibition of Tyrosine Phenol-Lyase
- Application : L-Homotyrosine and its derivatives have been found to be competitive inhibitors of Tyrosine Phenol-Lyase (TPL), an enzyme involved in the metabolism of tyrosine .
- Method : The inhibitory effect was determined through kinetic evaluations, showing Ki values in the range of 0.8–1.5 mM .
- Results : These compounds bind with affinities similar to common amino acids, such as phenylalanine or methionine .
-
Pneumocandin Biosynthesis
-
Enzymatic Production of L-Tyr
- Application : Tyrosine Phenol-Lyase (TPL), which can be inhibited by L-Homotyrosine, is also utilized in the enzymatic production of L-Tyr .
- Method : The cleavage of L-Tyr by TPL is reversible, allowing for the production of L-Tyr .
- Results : This method provides an alternative to traditional chemical synthesis of L-Tyr .
-
Synthesis of L-Dopa
- Application : TPL, which can be inhibited by L-Homotyrosine, is also used in the synthesis of 3,4-dihydroxyphenyl-L-alanine (L-Dopa), a drug used in the treatment of Parkinson’s disease .
- Method : The synthesis involves a β-substitution reaction .
- Results : This enzymatic method provides an alternative to traditional chemical synthesis of L-Dopa .
-
Synthesis of Aza-L-Tyrosine
Safety And Hazards
Orientations Futures
Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .
Propriétés
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Homotyrosine | |
CAS RN |
221243-01-2, 185062-84-4 | |
| Record name | Homotyrosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOTYROSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)

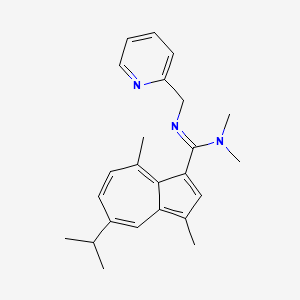
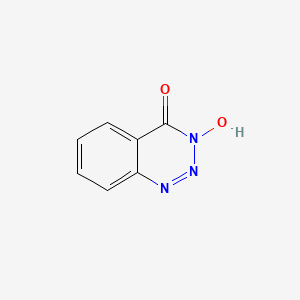
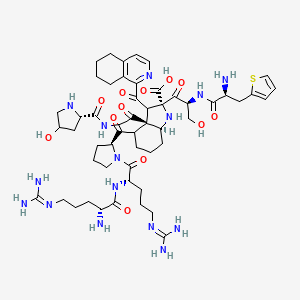
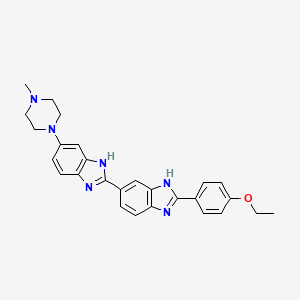
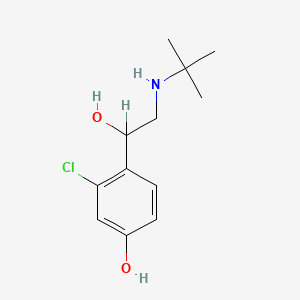
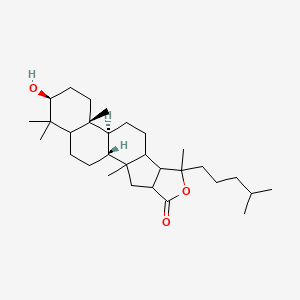
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
